

ER-176: A Technical Guide to a Next-Generation TSPO PET Radioligand

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ER-176, chemically known as (R)-N-sec-butyl-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide, is a second-generation radioligand for the 18 kDa translocator protein (TSPO). Its development marked a significant advancement in the in vivo imaging of neuroinflammation via Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **ER-176**, with a focus on its application as the radiotracer [¹¹C]**ER-176**. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers in neuroscience and drug development.

Discovery and Rationale

The development of **ER-176** was driven by the need for a TSPO PET radioligand with improved imaging characteristics over first-generation tracers like [\(^{11}\text{C}\)]-(R)-PK11195 and second-generation agents such as [\(^{11}\text{C}\)]PBR28. A primary limitation of many second-generation tracers is their sensitivity to a common single nucleotide polymorphism (rs6971) in the TSPO gene, which results in variable binding affinities among the human population (high-affinity binders [HABs], mixed-affinity binders [MABs], and low-affinity binders [LABs]). This genetic variability complicates clinical studies and the interpretation of results.



ER-176 was identified through a medicinal chemistry effort aimed at developing 4-phenylquinazoline-2-carboxamide analogs with high affinity for TSPO and, crucially, low sensitivity to the rs6971 polymorphism. The seminal work by Zanotti-Fregonara and colleagues in 2014 described the synthesis and evaluation of a series of these compounds.[1][2][3] ER-176 emerged as a lead candidate due to its potent TSPO binding and, most importantly, its minimal in vitro binding variability across the different human genotypes.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for **ER-176** and its radiolabeled form, [11C]**ER-176**, compiled from various studies.

Table 1: In Vitro Binding Affinity of ER-176 for TSPO

| Genotype | K _i (nM) | Reference |
|------------------------------|---------------------|-----------|
| High-Affinity Binder (HAB) | 1.4 | [3] |
| Low-Affinity Binder (LAB) | 1.6 | [3] |
| HAB/LAB K _i Ratio | ~1.14 | [3] |

Table 2: Radiosynthesis of [11C]ER-176

| Parameter | Value | Reference | |
|----------------------|---------------------------|-----------|--|
| Synthesis Time | ~40-50 minutes | [4][5] | |
| Radiochemical Yield | 35 ± 9% (Decay-corrected) | [5] | |
| Molar Activity | 1400 ± 300 GBq/µmol | [5] | |
| Radiochemical Purity | >99% | [4] | |

Table 3: In Vivo Pharmacokinetics and Binding of [11C]ER-176 in Humans



| Parameter | High-Affinity Binders (HABs) | Mixed-Affinity Binders (MABs) | Low-Affinity Binders (LABs) | Reference |
|--|------------------------------------|-------------------------------------|-----------------------------------|-----------|
| Whole Brain VT (mL·cm-3) | 3.3 ± 0.9 | 2.9 ± 0.9 | 1.6 ± 0.5 | [3] |
| Whole Brain BPND | 4.2 ± 1.3 | N/A | 1.4 ± 0.8 | [3] |
| Parent Fraction in Plasma @ 90 min | 29.0 ± 8.3% | N/A | N/A | [6] |
| Effective Dose (µSv/MBq) | 4.1 ± 0.4 | N/A | N/A | [2] |

VT: Total Distribution Volume; BPND: Nondisplaceable Binding Potential

Experimental Protocols Synthesis of the Precursor: N-desmethyl-ER176

The synthesis of the precursor for radiolabeling, (R)-N-sec-butyl-4-(2-chlorophenyl)quinazoline-2-carboxamide, is a critical step. While detailed, step-by-step procedures can be found in the supporting information of the primary literature, a general synthetic route is outlined below. The synthesis typically involves the coupling of a 4-(2-chlorophenyl)quinazoline-2-carbonyl derivative with (R)-(-)-2-aminobutane.

Radiosynthesis of [11C]ER-176

This protocol describes the N-methylation of the precursor with [11C]methyl iodide.

- Production of [11C]CO2: Cyclotron-produced [11C]CO2 is the starting material.
- Conversion to [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase synthesis module.



- ¹¹C-Methylation Reaction: The [¹¹C]CH₃I is bubbled through a solution of the N-desmethyl-ER176 precursor (typically 0.5-1.0 mg) and a base (e.g., potassium hydroxide or tetrabutylammonium hydroxide) in a suitable solvent like dimethyl sulfoxide (DMSO).[4][7] The reaction is typically carried out at room temperature for 5 minutes.[4]
- Purification: The reaction mixture is diluted and purified by reverse-phase high-performance liquid chromatography (HPLC) to isolate [¹¹C]ER-176 from the precursor and any byproducts.
 [4][5]
- Formulation: The collected HPLC fraction containing [11C]**ER-176** is reformulated into a sterile solution for intravenous injection, typically in ethanol and saline.[4]
- Quality Control: The final product undergoes quality control tests to ensure radiochemical purity, chemical purity, and sterility before administration.

In Vitro TSPO Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity (K_i) of a test compound for TSPO.[8]

- Membrane Preparation: Membranes are prepared from cells or tissues expressing TSPO (e.g., human platelets or TSPO-transfected cell lines) from subjects with known rs6971 genotypes.[8]
- Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl containing 1.5 mM MgCl₂, 5 mM KCl, and 1.5 mM CaCl₂ at pH 7.4.[8]
- Incubation: In a 96-well plate, the following are added:
 - Membrane preparation (e.g., 250 μg protein/mL).[8]
 - A known concentration of a TSPO radioligand with high affinity, such as [3H]PK11195.[8]
 - Varying concentrations of the unlabeled test compound (e.g., ER-176).
- Equilibration: The plate is incubated, for instance, at 37°C for 1 hour, to allow the binding to reach equilibrium.[8]



- Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are washed with ice-cold buffer.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K₁ is then calculated using the Cheng-Prusoff equation.

Human PET Imaging Protocol with [11C]ER-176

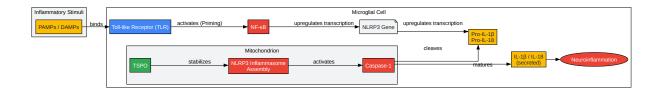
This protocol provides a general framework for a human PET study.

- Subject Selection: Healthy volunteers or patients are recruited. Genotyping for the rs6971 polymorphism is performed.
- Radiotracer Administration: A bolus injection of [¹¹C]ER-176 (e.g., up to 740 MBq) is administered intravenously.[9]
- PET Scan Acquisition: A dynamic PET scan is acquired over 90-120 minutes.
- Arterial Blood Sampling: To generate an arterial input function, arterial blood samples are
 collected frequently in the initial minutes and then at increasing intervals throughout the scan
 to measure the concentration of the parent radiotracer and its metabolites in plasma.[1][2]
- Image Reconstruction and Analysis: PET data are reconstructed, and time-activity curves are generated for various brain regions of interest.
- Kinetic Modeling: The time-activity curves and the arterial input function are fitted to a
 pharmacokinetic model (typically a two-tissue compartment model) to estimate outcome
 measures such as the total distribution volume (VT) and the nondisplaceable binding
 potential (BPND).[6]

Visualizations Signaling Pathways



The translocator protein (TSPO) is located on the outer mitochondrial membrane and is upregulated in activated microglia, a key cell type in neuroinflammation. While its precise functions are still under investigation, recent evidence suggests a role in modulating the inflammatory response, in part through interaction with the NLRP3 inflammasome and the NF- kB signaling pathway.



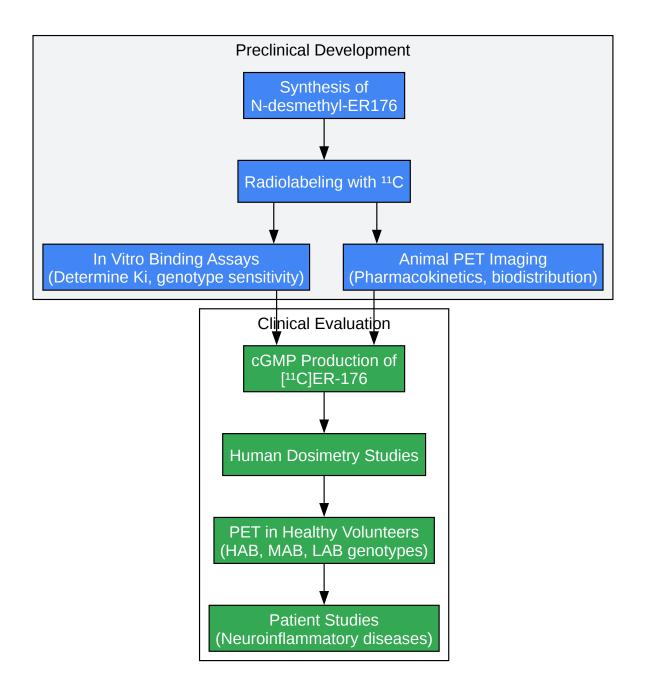
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TSPO's role in the NLRP3 inflammasome pathway.

Experimental Workflows

The following diagram illustrates the typical workflow for the preclinical and clinical evaluation of [11C]ER-176.





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Workflow for the evaluation of [11C]ER-176.

Conclusion



ER-176, and its corresponding radiotracer [¹¹C]**ER-176**, represents a significant tool for the in vivo investigation of neuroinflammation. Its high affinity for TSPO and, notably, its low sensitivity to the common rs6971 genetic polymorphism, address key limitations of previous radioligands. This allows for more reliable and statistically powerful studies across the general population. This technical guide provides a foundational resource for researchers and clinicians aiming to utilize this advanced imaging agent in their studies of neurological and psychiatric disorders characterized by an inflammatory component.

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